BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide to Candicine:
Chemical Structure, Properties, and Biological
Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest
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Abstract

Candicine, a quaternary ammonium alkaloid, is a naturally occurring compound found in a
variety of plant species, most notably in cacti and barley. Structurally, it is the N,N,N-trimethyl
derivative of tyramine, featuring a phenethylamine skeleton. This guide provides a
comprehensive overview of the chemical structure, physicochemical properties, synthesis, and
biological activities of Candicine, with a focus on its neuromuscular blocking effects and
interaction with nicotinic acetylcholine receptors. This document is intended to serve as a
technical resource, consolidating available data and methodologies to facilitate further research
and development.

Chemical Identity and Structure

Candicine is chemically known as 2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-aminium. As a
quaternary ammonium salt, it exists with a counter-ion, most commonly chloride or iodide in
isolated forms.

Table 1: Chemical Identifiers for Candicine
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Identifier Value

2-(4-hydroxyphenyl)-N,N,N-trimethylethan-1-

IUPAC Name -
aminium
Molecular Formula C11H1sNO*
Molecular Weight 180.27 g/mol (cation)
CAS Number 3761-58-8 (for the cation)
Canonical SMILES C--INVALID-LINK--(C)CCclccc(O)cel
InChl Key PTOJXIKSKSASRB-UHFFFAOYSA-O

Physicochemical Properties

The physicochemical properties of Candicine are influenced by its salt form. It is generally a
colorless solid that is highly soluble in water.

Table 2: Physicochemical Properties of Candicine Salts
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Property Candicine lodide Candicine Chloride

Appearance Colorless solid[1] Colorless solid[1]

285 °C (545 °F; 558 K)

Melting Point 234 °C (453 °F; 507 K)[1] -
(decomposition)[1]

Solubility in Water Highly soluble[1] Highly soluble[1]

) Not experimentally reported in Not experimentally reported in
pKa (phenolic) ) . . )
the reviewed literature. the reviewed literature.

As a quaternary ammonium
salt, it is expected to undergo
thermal decomposition at

N elevated temperatures, likely

Thermal Decomposition . o

via Hofmann elimination.
Specific TGA/DSC data for
Candicine is not widely

available.

Spectral Data

Detailed experimental spectra for Candicine are not readily available in public databases.
However, based on its chemical structure, the expected spectral characteristics are as follows:

e 1H NMR: The proton NMR spectrum is expected to show signals corresponding to the
aromatic protons on the phenol ring, the ethyl chain protons, and a prominent singlet for the
nine equivalent protons of the three methyl groups on the quaternary nitrogen.

e 13C NMR: The carbon NMR spectrum would display signals for the distinct carbon
environments, including the aromatic carbons, the ethyl carbons, and a signal for the methyl
carbons. A 13C NMR spectrum is indexed in the SpectraBase, but the complete data is not
publicly accessible[1].

« Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad O-H
stretching band for the phenolic hydroxyl group, C-H stretching vibrations for the aromatic
and aliphatic protons, and C=C stretching bands for the aromatic ring.
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e UV-Vis Spectroscopy: The UV-Vis spectrum in a solvent like methanol is expected to show
absorption maxima characteristic of the phenol chromophore, typically around 275-280 nm.

Synthesis and Experimental Protocols
Chemical Synthesis

Candicine is most commonly synthesized by the exhaustive methylation of hordenine (N,N-
dimethyltyramine) using a methylating agent such as methyl iodide.

This protocol is adapted from standard N-methylation procedures for phenolic amines.
Materials:

e Hordenine

o Methyl iodide (CHsl)

e Methanol (MeOH)

e Diethyl ether ((C2H5)20)

e Round-bottom flask

» Reflux condenser

 Stirring plate and stir bar

* Ice bath

Procedure:

» Dissolve hordenine (1.0 eq) in methanol in a round-bottom flask.
e Add an excess of methyl iodide (e.g., 3.0-5.0 eq) to the solution.

 Stir the reaction mixture at room temperature for 24-48 hours or gently reflux for 2-4 hours.
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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 After the reaction is complete, cool the mixture to room temperature.

» Concentrate the solution under reduced pressure to remove the excess methyl iodide and
methanol.

e The resulting solid residue is crude Candicine iodide.

» Purify the product by recrystallization from a suitable solvent system, such as
methanol/diethyl ether. Dissolve the crude product in a minimal amount of hot methanol and
then slowly add diethyl ether until turbidity is observed. Allow the solution to cool slowly to
induce crystallization.

o Collect the crystals by filtration, wash with cold diethyl ether, and dry under vacuum.

Conversion to Candicine Chloride: Candicine iodide can be converted to Candicine chloride
by treating an aqueous solution of the iodide salt with silver chloride (AgCl). The insoluble silver
iodide (Agl) precipitates and can be removed by filtration, leaving Candicine chloride in the
solution, which can then be isolated by evaporation of the water.

N-methylation

(Methyl Iodide (CH3ID

Candicine Iodide w

[Silver Chloride (AgClD

[Candicine Chloride]

Click to download full resolution via product page

Figure 1: Synthetic pathway of Candicine salts.

Biological Activity and Pharmacology

Candicine exhibits notable pharmacological effects, primarily as a neuromuscular blocking
agent with nicotine-like properties.
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Neuromuscular Blockade

Candicine is toxic upon parenteral administration, producing symptoms consistent with

neuromuscular blockade[1]. Its mechanism of action is believed to involve its interaction with

nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction.

This is a classic ex vivo method to assess the activity of neuromuscular blocking agents.

Materials:

Male Wistar rats (200-250 g)

Krebs-Henseleit solution

Candicine salt (dissolved in Krebs-Henseleit solution)
Dissecting microscope and tools

Organ bath with stimulating and recording electrodes
Force-displacement transducer

Data acquisition system

Procedure:

Humanely euthanize a rat and exsanguinate.

Isolate the phrenic nerve-hemidiaphragm preparation and mount it in an organ bath
containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5%
COo..

Stimulate the phrenic nerve with supramaximal square-wave pulses (e.g., 0.2 ms duration at
a frequency of 0.1 Hz).

Record the isometric twitch tension of the hemidiaphragm using a force-displacement
transducer.
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 After a stabilization period, add Candicine to the organ bath in a cumulative concentration-
dependent manner.

e Record the inhibition of the twitch response at each concentration until a maximal effect is
achieved.

e Calculate the ICso (the concentration of Candicine that causes 50% inhibition of the twitch
response).
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Figure 2: Workflow for neuromuscular blockade assay.
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Interaction with Nicotinic Acetylcholine Receptors and
Signaling

The nicotine-like effects of Candicine suggest a direct interaction with nAChRs. These
receptors are ligand-gated ion channels that, upon activation, allow the influx of cations

(primarily Na* and Ca?*), leading to depolarization of the cell membrane. This initial event can
trigger a cascade of downstream signaling pathways.

Activation of nAChRs, particularly in neuronal cells, can lead to the activation of several
intracellular signaling cascades, including the PI3K/Akt pathway and MAPK/ERK pathway.
These pathways are crucial in modulating cellular processes like cell survival and synaptic
plasticity. While the specific downstream signaling of Candicine has not been extensively
studied, a putative pathway based on its interaction with nAChRs can be proposed.
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Figure 3: Putative signaling pathway for Candicine via nAChR activation.

Toxicology

The acute toxicity of Candicine has been evaluated in rodents, with the following reported
median lethal dose (LDso) values.

Table 3: Acute Toxicity of Candicine
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Species Route of Administration LDso

Mouse Subcutaneous (s.c.) 10 mg/kg
Mouse Intraperitoneal (i.p.) 36 mg/kg
Rat Not specified 50 mg/kg

Note: The specific salt form (chloride or iodide) and experimental conditions for these reported
LDso values are not always clearly stated in the available literature.

Natural Occurrence

Candicine is found in a range of plant species. It was first isolated from the cactus
Trichocereus candicans (now Echinopsis candicans), where it can be present in significant
amounts (up to 5%) along with its precursor, hordenine[1]. It has also been identified in other
cacti and in plants of the Citrus genus. Notably, a compound named "maltoxin," isolated from
malted barley, was later identified as being identical to Candicine[1].

Conclusion

Candicine is a well-characterized quaternary ammonium alkaloid with significant biological
activity, primarily as a neuromuscular blocking agent that interacts with nicotinic acetylcholine
receptors. While its basic chemical and pharmacological properties are established, there is a
lack of comprehensive, publicly available spectral data and detailed studies on its specific
downstream signaling effects. The methodologies and data presented in this guide are
intended to provide a solid foundation for researchers and drug development professionals
interested in further exploring the therapeutic and toxicological potential of this natural product.
Further research is warranted to fully elucidate its mechanism of action, complete its spectral
characterization, and explore its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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